molecular formula C23H36N2O2 B11395398 1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B11395398
M. Wt: 372.5 g/mol
InChI Key: NNVDSYWTGOXECY-UHFFFAOYSA-N
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Description

1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring, an azepane ring, and a propoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the azepane ring can be formed through similar cyclization processes. The propoxybenzoyl group is then introduced via acylation reactions using propoxybenzoyl chloride and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and azepane rings, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxybenzoyl group may play a crucial role in binding to these targets, while the piperidine and azepane rings contribute to the overall stability and bioavailability of the compound. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane
  • 1-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}azepane
  • 1-{2-[1-(2-Butoxybenzoyl)piperidin-2-yl]ethyl}azepane

Uniqueness

1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane is unique due to the presence of the propoxybenzoyl group, which can impart specific chemical and biological properties. This group may enhance the compound’s lipophilicity, stability, and ability to cross biological membranes, making it particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(2-propoxyphenyl)methanone

InChI

InChI=1S/C23H36N2O2/c1-2-19-27-22-13-6-5-12-21(22)23(26)25-17-10-7-11-20(25)14-18-24-15-8-3-4-9-16-24/h5-6,12-13,20H,2-4,7-11,14-19H2,1H3

InChI Key

NNVDSYWTGOXECY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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